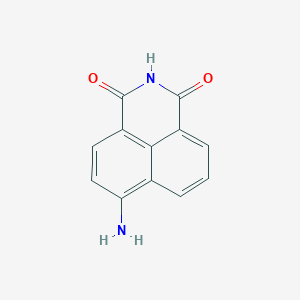

4-Aminonaphthalimide

Descripción

Overview of Naphthalimide Derivatives in Advanced Materials and Chemical Biology

Naphthalimide derivatives are a class of organic compounds characterized by a naphthalene (B1677914) ring system fused to a dicarboximide group. Their rigid and planar structure, combined with the potential for extensive chemical modification, has made them a focal point of research in materials science and chemical biology. These compounds are known for their high chemical and thermal stability, large Stokes shifts, and good fluorescence quantum yields. rsc.org

Significance as Environmentally Sensitive Fluorophores

A key feature of many naphthalimide derivatives is their environmentally sensitive fluorescence. The emission properties of these molecules, particularly those with an amino group at the 4-position, are highly dependent on the polarity of their surrounding environment. This solvatochromic behavior makes them excellent fluorescent probes for investigating the hydrophobicity of specific sites in biological systems or for detecting water content in solutions. researchgate.net The introduction of an amino group at the C-4 position creates a "push-pull" electronic structure, resulting in low fluorescence in polar solvents like water and strong emission in nonpolar environments. researchgate.net This characteristic is particularly advantageous for biological imaging, as it allows for the selective visualization of hydrophobic regions within cells with minimal background fluorescence. researchgate.net

Applications in Advanced Materials Science

The robust photophysical and electrochemical properties of naphthalimide derivatives have led to their widespread use in advanced materials science. nih.govresearchgate.net They are employed as:

Dyes and Pigments: 4-Amino-substituted naphthalimides are important components of yellow daylight fluorescent pigments. nih.govbeilstein-journals.org

Optical Brighteners: Their ability to absorb UV light and emit blue light makes them useful as optical brighteners in textiles, polymers, and detergents. nih.gov

Organic Light-Emitting Diodes (OLEDs): Their electron-transporting capabilities are leveraged in the development of OLEDs. rsc.orgresearchgate.net

Liquid Crystal Displays (LCDs): They can be used as fluorescent dichroic dyes in LCDs. google.com

Laser Dyes: The high fluorescence quantum yields of some naphthalimide derivatives make them suitable for use as laser dyes. nih.govbeilstein-journals.org

Role in Biological and Medical Research

In the realm of biological and medical research, naphthalimide derivatives have proven to be invaluable tools. Their ability to intercalate with DNA has spurred investigations into their potential as anticancer agents. researchgate.netbohrium.com Furthermore, their fluorescent properties are harnessed for a variety of applications, including:

Fluorescent Probes for Cellular Imaging: The sensitivity of their fluorescence to the local environment allows for the imaging of cellular structures and processes. nih.govresearchgate.netrsc.org Specifically, they have been used to visualize the cytoplasm and lipid droplets within cells. nih.gov

Sensors for Ions and pH: By incorporating specific recognition moieties, naphthalimide derivatives can be designed to act as fluorescent sensors for metal ions and pH. bohrium.comnih.gov For instance, they have been developed as pH-dependent lysosomal imaging agents. researchgate.net

Molecular Diagnostics and Targeted Therapeutics: Their unique fluorescent and DNA-interacting properties are being explored for applications in molecular diagnostics and for the targeted delivery of therapeutic agents. researchgate.netbohrium.com

Distinctive Characteristics of 4-Amino-1,8-naphthalimide

Among the various naphthalimide derivatives, 4-Amino-1,8-naphthalimide stands out due to its particularly strong fluorescence and notable photostability. These characteristics are central to its utility in a wide array of applications.

Strong Fluorescence Properties

The introduction of an amino group at the 4-position of the 1,8-naphthalimide (B145957) core results in a compound with strong fluorescence, typically in the yellow-green region of the visible spectrum. nih.govgoogle.com The fluorescence properties are highly sensitive to the solvent environment. researchgate.net For instance, the fluorescence color of 4-amino-1,8-naphthalimide can change from blue in nonpolar solvents like hexane (B92381) to yellow in polar solvents like methanol. rsc.org This solvatochromism is a hallmark of its intramolecular charge transfer (ICT) character. researchgate.net The fluorescence quantum yield of 4-amino-1,8-naphthalimide derivatives can be quite high, reaching values of 0.67-0.74 in certain liquid crystal environments. google.com

Table 1: Photophysical Properties of a 4-Amino-1,8-naphthalimide Derivative

| Property | Value |

|---|---|

| Maximum Emission Wavelength | 497 nm |

| Fluorescence Quantum Yield | 0.67-0.74 |

| Fluorescence Color | Bright Yellow-Green |

Data from a study on a series of 4-amino-1,8-naphthalimide derivative fluorescent dichroic dyes. google.com

Photostability

In addition to its strong fluorescence, 4-Amino-1,8-naphthalimide and its derivatives are known for their excellent photostability. rsc.orgnih.govresearchgate.net This robustness against photodegradation is a crucial attribute for applications that involve prolonged exposure to light, such as in fluorescent pigments, optical brighteners, and long-term cellular imaging experiments. nih.govspecialchem.com The inherent stability of the 1,8-naphthalimide scaffold contributes to this property. rsc.orgbohrium.com Research has also focused on further enhancing the photostability of these compounds by incorporating hindered amine light stabilizer (HALS) fragments into their structure. nih.gov The combination of strong emission and high photostability makes 4-Amino-1,8-naphthalimide a reliable and effective fluorophore in demanding applications.

Electroactivity

The 1,8-naphthalimide framework is inherently electron-deficient, which allows its derivatives to exhibit notable electroactivity. These compounds are studied for their potential as n-type organic semiconductors due to their relatively low reduction potentials and wide energy gaps. researchgate.net The electron-accepting nature of the dicarboximide unit combined with the electron-donating character of the amino group at the C-4 position creates a "push-pull" electronic structure. This intramolecular charge transfer (ICT) characteristic is fundamental to its electrochemical behavior.

Research into imino-1,8-naphthalimide derivatives has shown that these compounds undergo both reduction and oxidation processes. researchgate.netmdpi.com Electrochemical studies, such as cyclic voltammetry, have determined the electrochemical energy band gap (Eg) for some derivatives to be below 2.41 eV. researchgate.netmdpi.com This property is crucial for their application in organic electronics, such as organic light-emitting diodes (OLEDs), where they can function as electron transport materials. researchgate.netrsc.org The conjugation of 4-amino-1,8-naphthalimide with other electroactive moieties, like ferrocene (B1249389), has been explored to create molecules with specific redox-sensing capabilities. nih.govrsc.org

| Compound Type | Key Electrochemical Feature | Potential Application | Source |

|---|---|---|---|

| Imino-1,8-naphthalimides | Electrochemical energy band gap (Eg) < 2.41 eV | Organic electronics, Electroluminescent devices | researchgate.netmdpi.com |

| General 1,8-Naphthalimide Derivatives | Low reduction potentials, wide energy gaps | n-type organic semiconductors, OLEDs | researchgate.net |

| 4-Amino-1,8-naphthalimide-ferrocene conjugates | Redox-promoted activity | Fluorescent logic gates for sensing | nih.govrsc.org |

High Fluorescence Quantum Yields

A defining feature of 4-amino-1,8-naphthalimide and its derivatives is their high fluorescence quantum yield (ΦF). nih.govbeilstein-journals.org This efficiency in converting absorbed light into emitted light makes them exceptional fluorophores. rsc.org The position of the amino group on the naphthalimide core is critical; 4-amino derivatives are generally more emissive than their 3-amino counterparts due to a more effective intramolecular charge transfer. rsc.org

The fluorescence of 4-amino-1,8-naphthalimide is highly sensitive to the surrounding environment, particularly solvent polarity. nih.govrsc.org This phenomenon, known as solvatofluorochromism, results in a shift of the emission color with changes in the polarity of the medium. For instance, the fluorescence of 4-amino-1,8-naphthalimide (referred to as 4APNI in some studies) shifts from blue in a nonpolar solvent like hexane to yellow in a polar protic solvent like methanol. nih.govrsc.org This shift is accompanied by a decrease in the fluorescence quantum yield as solvent polarity increases. nih.govrsc.org This behavior is attributed to the stabilization of the intramolecular charge transfer excited state in polar solvents, which can promote non-radiative decay pathways. acs.org In the solid state, these compounds often exhibit red-shifted fluorescence compared to their solution-state emissions. nih.govrsc.org

| Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λFmax, nm) | Fluorescence Quantum Yield (ΦF) | Source |

|---|---|---|---|---|

| Hexane | 403 | 460 | 0.65 | nih.gov |

| Toluene (B28343) | 408 | 497 | 0.86 | nih.gov |

| Dichloromethane | 413 | 522 | 0.77 | nih.gov |

| Acetonitrile (B52724) | 409 | 528 | 0.62 | nih.gov |

| Methanol | 412 | 538 | 0.25 | nih.govrsc.org |

Scope of the Academic Research Review

This review is strictly focused on the electroactivity and fluorescence properties of 4-amino-1,8-naphthalimide as documented in academic research. It provides a detailed examination of its electrochemical behavior, including its characteristics as a semiconductor, and an analysis of its high fluorescence quantum yields and solvatochromic properties. The content is based on findings from peer-reviewed scientific literature and does not extend to practical applications beyond the scope of fundamental research, such as dosage or safety information.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-aminobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMIFVHARFVINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061941 | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1742-95-6 | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,8-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,8-NAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S529AR2S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Functionalization of 4 Amino 1,8 Naphthalimide

Synthetic Routes for 4-Amino-1,8-naphthalimide Core

The fundamental structure of 4-amino-1,8-naphthalimide is assembled through several primary synthetic pathways, including condensation reactions, nucleophilic substitutions, and catalytic hydrogenations. These methods provide access to the core scaffold, which can be further modified.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of the 1,8-naphthalimide (B145957) framework. This approach typically involves the reaction of a 1,8-naphthalic anhydride (B1165640) derivative with a primary amine. The selection of the anhydride and amine dictates the substituent at the imide nitrogen.

A common starting material is 4-substituted-1,8-naphthalic anhydride. For instance, the condensation of 4-chloro-1,8-naphthalic anhydride with various amines in solvents like 1,4-dioxane (B91453) or 2-methoxyethanol (B45455) under reflux conditions yields the corresponding 4-chloro-N-substituted-1,8-naphthalimides beilstein-journals.orgresearchgate.net. Similarly, 4-bromo-1,8-naphthalic anhydride can be condensed with amines, such as ferrocenylmethylamine, to produce the N-substituted 4-bromo-1,8-naphthalimide intermediate nih.gov.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a critical method for introducing the key amino group at the C-4 position of the naphthalimide core. This is often achieved by displacing a halogen atom from a 4-halo-1,8-naphthalimide precursor.

A typical two-step synthesis of 4-amino-1,8-naphthalimides involves first the condensation of a 4-halo-1,8-naphthalic anhydride with an amine, followed by the nucleophilic substitution of the halogen with an amine beilstein-journals.orgrsc.org. For example, the chlorine atom in 4-chloro-1,8-naphthalimides can be substituted by primary or secondary aliphatic amines beilstein-journals.orgresearchgate.net. A process has been patented where a 4-halogeno-1,8-naphthalic acid anhydride is first reacted with an amine to form the N-substituted 4-halogeno-naphthalimide, which is then reacted with ammonia (B1221849) under pressure and heat to exchange the halogen for the amino group google.com.

More advanced methods include palladium-mediated amination (Buchwald-Hartwig reaction), which has proven effective for coupling amines with 4-bromo-1,8-naphthalimides, especially for complex substrates where traditional thermal methods are suboptimal researchgate.net. Nucleophilic aromatic substitution has also been employed to create derivatives with red-shifted emissions by reacting 4-bromo-1,8-naphthalimide derivatives with malononitrile (B47326) under basic conditions bohrium.com. A one-pot strategy has also been developed, utilizing a nucleophilic displacement of an N-aryl group with an aliphatic primary amine to synthesize a family of N-alkyl-4-amino-1,8-naphthalimide derivatives rsc.org.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is the primary method for converting a 4-nitro group into the desired 4-amino functionality. This reduction is a clean and efficient reaction that is crucial for the synthesis of the 4-amino-1,8-naphthalimide core.

The process typically starts with 4-nitro-1,8-naphthalic anhydride. This precursor can be reduced to 4-amino-1,8-naphthalic anhydride via catalytic hydrogenation using a palladium on activated carbon (Pd/C) catalyst under a hydrogen atmosphere tandfonline.comchemicalbook.com. The reaction is often carried out in a solvent such as acetonitrile (B52724) or dimethylformamide tandfonline.comchemicalbook.com. The resulting 4-amino-1,8-naphthalic anhydride can then be reacted with amines to form the final N-substituted 4-amino-1,8-naphthalimide product.

Modern advancements in this area include the use of flow hydrogenation reactors, such as the H-Cube® system, which can enhance safety and efficiency. This technology has been used for nitro reductions in the synthesis of 1,8-naphthalimide derivatives, often providing increased yields and simplified purification compared to traditional batch methods researchgate.net.

Strategies for Derivatization and Functionalization

The versatility of the 4-amino-1,8-naphthalimide scaffold lies in its potential for extensive derivatization. By modifying the core structure, researchers can fine-tune its chemical and physical properties, particularly its photophysical characteristics.

Substitution at the Naphthalimide Core

Introducing additional substituents directly onto the aromatic naphthalimide core is a powerful strategy for modulating the molecule's electronic environment and, consequently, its properties. Most known 4-amino-1,8-naphthalimides are functionalized only at the imide and C-4 positions, but structural modifications at other positions can greatly expand their utility nih.govresearchgate.net.

The halogenated intermediates, such as 3-bromo- (B131339) or 3,4-dibromo-6-nitro-1,8-naphthalic anhydride, serve as powerful building blocks for further functionalization through reactions like aromatic nucleophilic substitution and metal-catalyzed cross-couplings mdpi.commdpi.com. This allows for the introduction of a wide array of functional groups across the naphthalene (B1677914) ring system.

The photophysical properties of 4-amino-1,8-naphthalimides are highly sensitive to the nature and position of substituents on the aromatic core. The inherent electronic structure, characterized by an electron-donating amino group at the C-4 position and electron-withdrawing imide groups, gives rise to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is fundamental to their fluorescence. nih.gov

Introducing further substituents allows for the fine-tuning of this ICT process. A systematic study involving the synthesis of twelve 4-amino-1,8-naphthalimides with additional substituents (such as -NH₂, -NO₂, -SO₃⁻, and Br) on the aromatic core demonstrated a significant expansion of emission wavelengths and other photophysical properties. rsc.orgresearchgate.netnih.gov For example, the position of the amino group itself has a profound effect; 4-amino derivatives are typically more emissive than 3-amino derivatives due to a more effective ICT. rsc.orgrsc.org

The introduction of electron-donating groups generally leads to a red-shift in both absorption and emission spectra, while electron-withdrawing groups can have the opposite effect or quench fluorescence. rsc.org The table below summarizes the photophysical properties of several 4-amino-1,8-naphthalimide derivatives with various substitutions, illustrating the impact on their spectral characteristics.

Table 1: Photophysical Properties of Substituted 4-Amino-1,8-naphthalimide Derivatives

| Derivative | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

|---|---|---|---|---|---|

| 4-Amino-N-phenyl-1,8-naphthalimide | Various | Solvent-dependent | Solvent-dependent | - | rsc.org |

| 4-(Piperidin-1-yl)-N-(4-carboxyphenyl)-1,8-naphthalimide | Ethanol (B145695) | ~400 | ~500 | - | beilstein-journals.org |

| 4-Amino-1,8-naphthalimide (4APNI) | Methanol | - | 538 | Decreases with polarity | rsc.org |

| 3-Amino-1,8-naphthalimide (3APNI) | Methanol | - | 564 | Decreases with polarity | rsc.org |

| N-n-Butyl-4-(N',N'-dihydroxyethyl)amino-1,8-naphthalimide | - | - | - | - | nih.gov |

| 4-Amino-1,8-naphthalimide with extended conjugation | DMSO | 369-384 | 516-544 | - | rsc.org |

| Red-emitting derivative | Water | - | 624-629 | - | bohrium.com |

This strategic functionalization of the naphthalimide core is essential for developing bespoke fluorescent probes and materials with precisely controlled absorption and emission profiles. researchgate.net

Introduction of Additional Substituents for Enhanced Utility

While the 4-amino and imide positions are common sites for functionalization, introducing additional substituents onto the aromatic naphthalimide core offers another layer of control over the molecule's properties. This strategy is crucial for expanding the range of available emission wavelengths and creating derivatives with tailored behaviors. nih.govnih.gov

Simple structural modifications, such as the introduction of electron-donating or electron-withdrawing groups at positions like C-3, C-5, or C-6, can significantly alter the internal charge-transfer (ICT) characteristics of the fluorophore. nih.govrsc.org For instance, the synthesis of a set of twelve 4-amino-1,8-naphthalimides with an extra substituent on the aromatic core demonstrated a significant expansion of their emission wavelengths and other photophysical properties. nih.gov The introduction of a bromine atom, for example, can serve as a synthetic handle for further functionalization. sdstate.edu Regiospecific bromination at the 3-position of 4-alkylamino-N-alkyl-1,8-naphthalimides has been successfully carried out. sdstate.edu

Furthermore, functionalization at the 3 and 4-positions of the naphthalimide ring can shift the absorption and emission maxima to the visible region, leading to derivatives with high photostability and large Stokes shifts, which is beneficial for applications like bio-imaging. nih.gov A synthetic route to a 3-amino-4-bromo-1,8-naphthalimide derivative involved initial bromination and subsequent nitration of 1,8-naphthalimide, followed by reduction. nih.gov This highlights that even complex, multi-substituted naphthalimides can be accessed through controlled, stepwise reactions.

Modification at the 4-Amino Position

The 4-amino group is a key site for chemical modification, acting as the primary electron-donating component in the molecule's inherent push-pull system. Altering the substituents on this nitrogen atom directly influences the fluorophore's electronic and, consequently, its photophysical properties. rsc.orgnih.gov

A common synthetic route involves the nucleophilic substitution of a halogen, typically chlorine or bromine, at the C-4 position of the naphthalimide core with various primary or secondary amines. beilstein-journals.org For instance, yellow 4-amino-1,8-naphthalimides are often synthesized by first condensing 4-chloro-1,8-naphthalic anhydride with an amine at the imide position, followed by the substitution of the chlorine atom with the desired aliphatic or secondary amine. beilstein-journals.org

More advanced methods, such as palladium-mediated Buchwald-Hartwig amination, have been developed to couple a wide range of amines, amides, carbamates, and ureas to the 4-position. researchgate.netresearchgate.net This approach is particularly valuable for creating more complex substrates that may not be accessible through conventional thermal protocols. researchgate.net The resulting derivatives, such as those with secondary or tertiary amines, have been explored as ion sensors and cellular imaging agents. researchgate.net For example, introducing a 4-hydroxypiperidine (B117109) group has been shown to create dyes with bright yellow-green fluorescence and high quantum yields. google.com

Functionalization at the Imide Nitrogen

The imide nitrogen of the 4-amino-1,8-naphthalimide scaffold provides a readily accessible point for introducing a vast array of functionalities. This position is crucial for attaching targeting moieties, altering solubility, or linking the fluorophore to other molecular systems without drastically altering the core photophysical properties.

The synthesis typically involves the reaction of 4-substituted-1,8-naphthalic anhydride (e.g., 4-bromo or 4-nitro) with a primary amine. rsc.orgbeilstein-journals.org This condensation reaction forms the imide ring and appends the R-group from the primary amine (R-NH₂) to the nitrogen atom. A diverse range of functional groups can be introduced this way, from simple alkyl chains to more complex units like amino acids, peptides, or organometallic fragments. nih.govrsc.org

For example, N-alkylation can be used to synthesize ligands for detecting metal cations. rsc.org In one approach, 4-bromo-1,8-naphthalic anhydride was reacted with ferrocenylmethylamine to yield an N-ferrocenyl-4-bromo-1,8-naphthalimide, which could then be further modified at the 4-position. nih.gov This demonstrates how functionalization at the imide nitrogen can be a key step in building complex, multifunctional molecules.

Modular Synthesis for Multifunctional Probes

A modular or building-block approach is a powerful strategy for the efficient creation of complex and multifunctional 4-amino-1,8-naphthalimide-based probes. nih.gov This design principle allows for the systematic assembly of different components—such as the fluorophore core, a sensing unit, and a targeting group—onto the naphthalimide scaffold. nih.gov

Robust methodologies have been developed to install functionalities like amides, carbamates, ureas, and sulfonamides onto the naphthalimide structure in a modular fashion. researchgate.netrsc.org For example, a Buchwald-Hartwig cross-coupling protocol enables the introduction of various amides in a single step, avoiding more complex multi-step syntheses. researchgate.net

This approach has been used to develop intermediates that allow for the incorporation of a sensing group, a targeting group, and an ICT donor to the naphthalimide core. nih.gov Such strategies are essential for rationally designing targeted fluorescent sensors for specific biological applications, like imaging hypoxia in tumor spheroids. nih.gov By having a library of interchangeable building blocks, researchers can flexibly and efficiently generate a wide variety of probes for diverse purposes.

Synthesis of Advanced Naphthalimide Architectures

Building upon the fundamental functionalization strategies, chemists have constructed sophisticated molecular architectures based on the 4-amino-1,8-naphthalimide unit. These include unique V-shaped supramolecular scaffolds and conjugates with inorganic moieties, leading to compounds with novel properties and applications in materials science and chemical biology.

Tröger's Base Scaffolds

Tröger's bases are chiral, V-shaped molecules containing a methano-1,5-diazocine ring system. Incorporating the 4-amino-1,8-naphthalimide fluorophore into a Tröger's base structure creates a unique supramolecular cleft that can be used for molecular recognition and sensing. researchgate.netacs.org These scaffolds position two naphthalimide units at a near-perpendicular angle, creating a large hydrophobic cavity. researchgate.net

The synthesis of these complex structures can be achieved in a single step from the corresponding 4-amino-1,8-naphthalimide precursors. acs.org For example, the reaction of an N-substituted 4-amino-1,8-naphthalimide with paraformaldehyde in the presence of an acid like trifluoroacetic acid yields the racemic Tröger's base. researchgate.net

A novel one-pot synthetic strategy involves the nucleophilic substitution reaction of a precursor N-aryl-1,8-naphthalimide Tröger's base with a neat aliphatic primary amine at 80 °C, affording N-alkyl-1,8-naphthalimide Tröger's bases in high yields (65–96%). rsc.org This method provides an efficient route to these structures in pure form without the need for column chromatography. rsc.org These fluorescent Tröger's base derivatives have shown high affinity for DNA and have been investigated as cellular imaging agents. acs.org

| Precursor | Reagent | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| N-(4-pyridyl)-4-amino-1,8-naphthalimide | Paraformaldehyde, Trifluoroacetic Acid | N-pyridyl Tröger's Base | Forms a V-shaped supramolecular scaffold. | researchgate.net |

| 4-amino-1,8-naphthalimide derivatives | Paraformaldehyde, Acid | bis-1,8-naphthalimide Tröger's Base | Binds to DNA with high affinity. | acs.org |

| N-aryl-1,8-naphthalimide Tröger's base | Aliphatic Primary Amine | N-alkyl-1,8-naphthalimide Tröger's Base | One-pot, high-yield synthesis. | rsc.org |

Conjugates with Organometallic Units (e.g., Ferrocene (B1249389), Ruthenium)

The conjugation of the 4-amino-1,8-naphthalimide fluorophore with organometallic units like ferrocene and ruthenium combines the unique photophysical properties of the naphthalimide with the electrochemical and reactive properties of the metal complex. This hybridization strategy has led to the development of multi-targeted anticancer agents, cellular imaging probes, and DNA photocleavage agents. nih.govnih.gov

Ferrocene Conjugates:

Ferrocene, a redox-active organometallic compound, can be appended to the 4-amino-1,8-naphthalimide scaffold at either the imide nitrogen or the 4-amino position. nih.govresearchgate.net The synthesis of these conjugates can be achieved through various routes. One method involves the condensation of ferrocenylmethylamine with 4-bromo-1,8-naphthalic anhydride to functionalize the imide position, followed by nucleophilic substitution at the 4-position. nih.gov Another approach involves reacting 4-bromo-1,8-naphthalic anhydride with an excess of an amine linker, followed by reductive amination with ferrocenecarboxaldehyde to attach the ferrocene unit via the 4-amino group. nih.gov The resulting ferrocene-naphthalimide dyads often exhibit photo-induced electron transfer (PET) from the ferrocenyl unit to the naphthalimide, which can be modulated by oxidation of the ferrocene or protonation of an amine linker, making them suitable for use as molecular logic gates. researchgate.netrsc.org

| Organometallic Unit | Attachment Point | Synthetic Strategy | Application/Property | Reference |

|---|---|---|---|---|

| Ferrocene | Imide Nitrogen | Condensation of ferrocenylmethylamine with 4-bromo-1,8-naphthalic anhydride. | Anticancer agents, fluorescent imaging. | nih.gov |

| Ferrocene | 4-Amino Position | Reductive amination with ferrocenecarboxaldehyde. | Molecular logic gates, anticancer agents. | nih.govrsc.org |

| Ruthenium(II) Polypyridyl | Imide Nitrogen (via ligand) | Coupling of a bipyridine-functionalized naphthalimide to a Ru(II) precursor. | DNA binding and photocleavage, phototoxicity. | nih.govacs.org |

Ruthenium Conjugates:

Ruthenium(II) polypyridyl complexes are well-known for their photophysical properties and their ability to interact with DNA. Conjugating these complexes to 4-amino-1,8-naphthalimide creates potent molecules for biological applications. nih.govacs.org The synthesis involves preparing a 1,8-naphthalimide derivative functionalized with a chelating ligand, such as a bipyridine, which is then coordinated to a ruthenium metal center. nih.govacs.org

The arrangement of the naphthalimide unit relative to the Ru(II) center is critical. A meta arrangement of the connecting bipyridine ligand has been shown to create a cleft that is complementary to the shape of DNA, leading to enhanced DNA binding affinity compared to a para arrangement. nih.govacs.org These Ru(II)-naphthalimide conjugates can accumulate in the nucleus of cells and exhibit efficient DNA photocleavage upon irradiation with light, demonstrating their potential as photoactivated therapeutic agents. nih.govacs.org The 4-amino derivatives generally show superior phototoxicity compared to their 4-nitro counterparts. nih.govacs.org

Dendrimers Incorporating Amino-1,8-naphthalimide Moieties

Dendrimers, which are highly branched and well-defined macromolecules, have been functionalized with 4-amino-1,8-naphthalimide units to create novel materials with unique photophysical properties. researchgate.neticrc.ac.ir The 1,8-naphthalimide moiety is an ideal fluorophore for peripheral functionalization of various dendrimers because its photophysical properties can be readily modified. icrc.ac.ir These modifications have led to the development of dendrimer-based systems with applications as fluorescent sensors, light-harvesting systems, and even in biomedical imaging. nih.govnih.govacs.org

The synthesis of these functionalized dendrimers typically involves the reaction of the terminal functional groups of a dendrimer core, such as the primary amine groups of poly(amidoamine) (PAMAM) or poly(propylenamine) (PPA) dendrimers, with a derivative of 4-amino-1,8-naphthalimide. researchgate.neticrc.ac.irmdpi.com A common strategy involves the condensation reaction between the primary amine end groups of the dendrimer and an anhydride of a 4-substituted-1,8-naphthalic acid. icrc.ac.ir For instance, 4-nitro-N-PAMAM-1,8-naphthalimide can be synthesized by reacting 5-nitro-1,8-naphthalic anhydride with the primary amine groups of a PAMAM dendrimer. icrc.ac.iricrc.ac.ir Subsequent reduction of the nitro group to an amino group yields the desired 4-amino-N-PAMAM-1,8-naphthalimide. icrc.ac.iricrc.ac.ir

The generation of the dendrimer plays a crucial role in the number of 4-amino-1,8-naphthalimide units that can be attached to the periphery. For example, zero, second, and fourth generation PAMAM dendrimers can be covalently bonded to 4, 16, and 64 units of naphthalimide, respectively. icrc.ac.ir This high concentration of functional end groups allows for the amplification of the desired properties. icrc.ac.ir

The photophysical characteristics of these dendrimers are highly dependent on the nature of the substituent at the C-4 position of the 1,8-naphthalimide ring and the polarity of the solvent. researchgate.net For instance, dendrimers modified with 4-amino-1,8-naphthalimide exhibit different fluorescent properties compared to those modified with other derivatives. researchgate.net These dendrimers often display a phenomenon known as photoinduced electron transfer (PET), where the dendrimer core can transfer an electron to the peripherally located naphthalimide fluorophore. researchgate.net This property is particularly useful in the development of fluorescent sensors for pH and metal cations. researchgate.netmdpi.com

Researchers have synthesized and characterized various dendrimers incorporating 4-amino-1,8-naphthalimide and its derivatives, exploring their potential in diverse applications.

Table 1: Examples of Dendrimers Incorporating 4-Amino-1,8-naphthalimide Moieties

| Dendrimer Type | Generation | Functionalization | Key Findings |

| Poly(amidoamine) (PAMAM) | Zero | 4-amino-1,8-naphthalimide | Potential as a fluorescent pH sensor. researchgate.net |

| Poly(amidoamine) (PAMAM) | Zero | 4-nitro-1,8-naphthalimide, subsequently reduced to 4-amino-1,8-naphthalimide | Synthesized and characterized for potential application as a novel fluorescent disperse dye on polyester (B1180765) fabric. hilarispublisher.comhilarispublisher.com |

| Poly(amidoamine) (PAMAM) | Third | Glycine-conjugated 4-amino-1,8-naphthalimide with coordinated Eu3+ cations | Demonstrated luminescence stability and preferential accumulation within tumors for in vivo imaging. nih.gov |

| Poly(propylenamine) | First and Third | 4-amino-1,8-naphthalimide | Modified dendrimers and their Cu(II) and Zn(II) complexes showed promising antimicrobial activity. researchgate.net |

| Poly(amidoamine) (PAMAM) | Zero | 4-sulfo-1,8-naphthalimide | Resulting water-soluble dendrimer emits blue fluorescence in acidic media, which is quenched in alkaline environments, showing potential for sensing applications. mdpi.com |

The functionalization of dendrimers with 4-amino-1,8-naphthalimide moieties has proven to be a versatile strategy for creating advanced materials with tunable photophysical properties and a wide range of potential applications.

Advanced Photophysical Investigations of 4 Amino 1,8 Naphthalimide Derivatives

Excited State Dynamics and Intramolecular Charge Transfer (ICT)

The photophysical behavior of 4-amino-1,8-naphthalimide derivatives is intricately linked to the dynamics of their excited states, which are dominated by an intramolecular charge transfer process. This phenomenon involves the redistribution of electron density from the amino group (donor) to the naphthalimide core (acceptor) upon photoexcitation.

The polarity of the solvent plays a pivotal role in modulating the ICT characteristics of 4-amino-1,8-naphthalimide derivatives. An increase in solvent polarity leads to a significant red-shift in the fluorescence emission spectra, a phenomenon known as positive solvatochromism. tandfonline.comrsc.org This is attributed to the stabilization of the more polar excited ICT state in polar solvents, which lowers its energy level and consequently the energy of the emitted photon. tandfonline.com

For instance, the emission maximum of a Tröger's base derivative of 4-amino-1,8-naphthalimide (TBNap) shifts from 469 nm in the low-polarity solvent toluene (B28343) to 524 nm in the highly polar solvent dimethyl sulfoxide (B87167) (DMSO). tandfonline.com This shift is accompanied by a notable increase in the Stokes shift, from 83 nm to 133 nm, and spectral broadening, further confirming the stabilization of the excited state in polar media. tandfonline.com The fluorescence quantum yields of 3- and 4-amino-1,8-naphthalimide derivatives generally decrease as the solvent polarity increases. rsc.org This is often due to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state in more polar environments, which provides a non-radiative decay pathway. mdpi.com

The relationship between the Stokes shift and the solvent polarity can be described by the Lippert-Mataga equation, which allows for the estimation of the change in dipole moment between the ground and excited states. tandfonline.comunipd.it Studies on various 4-amino-1,8-naphthalimide derivatives have revealed substantial increases in dipole moments upon excitation, confirming the significant charge transfer character of the excited state. tandfonline.comunipd.it

Table 1: Effect of Solvent Polarity on the Photophysical Properties of a 4-Amino-1,8-naphthalimide Tröger's Base Derivative (TBNap)

| Solvent | Polarity (P) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |

| Toluene | 2.4 | 386 | 469 | 83 |

| Dichloromethane | 3.1 | 391 | 505 | 114 |

| Tetrahydrofuran | 4.0 | 389 | 510 | 121 |

| Acetonitrile (B52724) | 5.8 | 385 | 518 | 133 |

| Dimethyl Sulfoxide | 7.2 | 391 | 524 | 133 |

Data sourced from a study on a Tröger's base derivative of 4-amino-1,8-naphthalimide. tandfonline.com

In derivatives where the amino group is part of a rigid, planar structure, the ICT process is highly efficient, leading to strong absorption and emission. acs.org Conversely, if the amino group is sterically hindered, causing it to twist out of the plane of the naphthalimide ring, the electronic coupling is reduced. This can lead to a blue-shift in the absorption spectrum and a decrease in the fluorescence quantum yield. researchgate.net

Furthermore, the structure of the amino group influences the rate of non-radiative decay processes. An increase in the length of the alkyl chains on the amino nitrogen or an increase in the size of a cyclic amino group can enhance non-radiative deactivation of the fluorescent state, a process that is also facilitated by an increase in solvent polarity. acs.orgacs.orgias.ac.in This is often attributed to an increased rate of nitrogen inversion at the amino group, which acts as a non-radiative decay pathway. acs.orgacs.orgias.ac.in

The position of the amino substituent on the naphthalimide ring has a profound impact on the photophysical properties. rsc.orgrsc.org Derivatives with the amino group at the 4-position are generally more emissive than those with the amino group at the 3-position due to a more effective internal charge transfer. rsc.org

A systematic investigation of 2-, 3-, and 4-amino-1,8-naphthalimide derivatives (2APNI, 3APNI, and 4APNI, respectively) revealed distinct behaviors. rsc.org The fluorescence of 2APNI was found to be insensitive to solvent polarity, exhibiting a moderate quantum yield. rsc.org In contrast, 3APNI and 4APNI showed strong, solvent-dependent fluorescence with significant positive solvatofluorochromism and large Stokes shifts. rsc.org As solvent polarity increased, the fluorescence color of 3APNI changed from blue to orange-yellow, while 4APNI shifted from blue to yellow. rsc.org

Introducing additional substituents onto the aromatic core of 4-amino-1,8-naphthalimides provides a strategy to further modulate their photophysical properties, expanding the range of emission wavelengths and other characteristics. nih.govresearchgate.net This highlights the versatility of the 4-amino-1,8-naphthalimide scaffold in designing fluorescent probes with tailored properties. nih.govresearchgate.net

Fluorescence Switching Mechanisms

The fluorescence of 4-amino-1,8-naphthalimide derivatives can be modulated or "switched" by external stimuli, such as changes in pH or the presence of metal ions. This on/off switching capability is a key feature for their application as chemosensors.

The fluorescence of many 4-amino-1,8-naphthalimide derivatives can be switched "on" or "off" through protonation and deprotonation events. researchgate.netqub.ac.uk In many "fluorophore-spacer-receptor" systems, the fluorescence is initially quenched in neutral or basic conditions due to a photoinduced electron transfer (PET) process from a receptor moiety (e.g., a tertiary amine) to the excited naphthalimide fluorophore. mdpi.comroyalsocietypublishing.org

Upon protonation of the receptor, the PET process is inhibited because the lone pair of electrons on the nitrogen atom is no longer available for donation. rsc.org This blockage of the non-radiative PET pathway leads to a significant enhancement of the fluorescence emission. researchgate.netroyalsocietypublishing.orgrsc.org This reversible protonation-induced fluorescence switching has been demonstrated in various derivatives, including those with dansylamide (B1669799) and pyridylmethyl moieties. qub.ac.uknih.gov The efficiency of this switching can be influenced by the specific structure of the receptor and its proximity to the naphthalimide core. qub.ac.uk

Similar to protonation, the coordination of metal ions to a receptor unit appended to the 4-amino-1,8-naphthalimide scaffold can also induce significant changes in fluorescence. researchgate.net The binding of a metal ion to the receptor can effectively block the PET quenching pathway, resulting in fluorescence enhancement, often referred to as chelation-enhanced fluorescence (CHEF). scilit.com

This principle has been widely utilized in the design of fluorescent sensors for a variety of metal ions. researchgate.net The selectivity of the sensor is determined by the specific design of the receptor unit, which can be tailored to bind preferentially with certain metal cations. researchgate.net For example, 4-amino-1,8-naphthalimide derivatives incorporating crown ether moieties have been developed as selective sensors for alkali and alkaline earth metal ions. nih.gov The fluorescence can be "switched on" in the presence of the target metal ion, providing a clear optical signal for its detection. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon photoexcitation. This tautomerization process can lead to dual fluorescence emission from both the initial (enol) and proton-transferred (keto) forms, resulting in a large Stokes shift. In the realm of 4-amino-1,8-naphthalimide derivatives, ESIPT is a key mechanism for developing fluorescent probes and advanced materials. rsc.org

Research has demonstrated ESIPT in specific derivatives designed with appropriate proton donor and acceptor sites. For instance, certain pyridylmethyl-4-amino-1,8-naphthalimides exhibit ESIPT through water-mediated hydrogen-bonded rings, a process that can compete with and even dominate other de-excitation pathways like Photoinduced Electron Transfer (PET). researchgate.net The efficiency of the ESIPT process is highly dependent on the molecular structure and its environment, including solvent polarity and pH. researchgate.net

A novel strategy, termed "tail-assisted ESIPT" (ta-ESIPT), has been introduced where the proton transfer occurs from an amide donor to an amino nitrogen acceptor within a flexible side chain attached to the naphthalimide core. acs.org In one such derivative, AN-1, this process is responsible for a distinct, long-wavelength emission band around 550 nm, which is absent in similar compounds incapable of such a proton transfer. acs.org This mechanism is particularly valuable as it can be applied to biocompatible charge-transfer fluorophores, enabling the development of ratiometric probes sensitive to hydration and other microenvironmental factors. acs.org The incorporation of moieties capable of ESIPT into the 4-amino-1,8-naphthalimide scaffold leads to new dyes with intense absorption in the visible region and highly shifted emission, making them suitable for various sensing and imaging applications. researchgate.net

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

The fluorescence of many organic dyes is often diminished in concentrated solutions or the solid state due to a phenomenon known as Aggregation-Caused Quenching (ACQ). rhhz.net This quenching is typically caused by the formation of non-emissive aggregates stabilized by strong intermolecular π-π stacking interactions. rhhz.net Conversely, some molecules exhibit the opposite behavior, Aggregation-Induced Emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent upon aggregation. rsc.orgiitpkd.ac.in This effect is generally attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. sioc-journal.cn

Derivatives of 4-amino-1,8-naphthalimide have been shown to exhibit both ACQ and AIE, depending on their specific molecular structure and aggregation morphology. rhhz.netrsc.org

Aggregation-Caused Quenching (ACQ): Many 4-amino-1,8-naphthalimide fluorophores are prone to ACQ, which can limit their application in solid-state devices. rhhz.net For example, studies on hybrids of tetraphenylethene (TPE) and naphthalimide (NI) have shown that several derivatives display significant fluorescence quenching as aggregates form in solvent mixtures. rhhz.net

Aggregation-Induced Emission (AIE): Strategic molecular design has led to the development of highly emissive AIE-active 4-amino-1,8-naphthalimide derivatives. A notable example is a fluorophore based on a 4-amino-1,8-naphthalimide-Tröger's base scaffold (TBNap-TPy), which demonstrates significant AIE activity in aqueous DMSO mixtures and has been utilized as a selective sensor. rsc.orgiitpkd.ac.innih.gov Furthermore, 1,8-naphthalimide-containing amino acid derivatives have been engineered to form supramolecular hydrogels that exhibit remarkable AIE. rsc.orgresearchgate.net The morphology of the aggregates plays a crucial role; fibrillar structures in hydrogels can lead to a 4700% enhancement in fluorescence intensity, while nanoparticle aggregates from non-gelling molecules also show AIE, but with different spectral characteristics corresponding to excimers. rsc.orgresearchgate.net This demonstrates that the AIE intensity and emission wavelength can be controlled by the type of aggregate formed. rsc.org

The transition from a molecule exhibiting ACQ to one with AIE characteristics can be achieved by introducing structural modifications, such as bulky groups or non-conjugated linkers, that disrupt π-π stacking and promote the RIM mechanism. rhhz.netsioc-journal.cn

Time-Resolved Spectroscopy and Lifetime Measurements

Fluorescence Lifetime Analysis

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. It is an intrinsic characteristic of a fluorophore that can be sensitive to its local environment but is independent of its concentration. Time-resolved fluorescence spectroscopy is used to measure these lifetimes, providing deep insights into the excited-state dynamics of 4-amino-1,8-naphthalimide derivatives.

Studies have shown that the fluorescence lifetimes of these compounds are influenced by factors such as the solvent and the specific substituents on the naphthalimide core. For instance, a 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid derivative exhibited a fluorescence decay that followed a mono-exponential law in toluene, with a lifetime of 6.98 ns. nih.gov This is consistent with lifetimes reported for other 4-amino substituted naphthalimides, which typically range from 7.5 to 10.5 ns. nih.gov Other investigations have reported slightly different values, with some derivatives showing a relatively long-lived S1 state of around 4 ns, while others have long-lived components approaching 9.00 ns in polar solvents. researchgate.netacs.org This variation underscores the tunability of the photophysical properties of this class of compounds.

| Derivative | Solvent | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| 4-(6-piperidinyl-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid | Toluene | 6.98 ns | nih.gov |

| 4-Amino substituted naphthalimides (general) | Ethanol (B145695) | 7.5 - 10.5 ns | nih.gov |

| 4-Amino-1,8-naphthalimide derivative (Compound 7) | Polar Solvents | ~9.00 ns | researchgate.net |

| 4-Substituted naphthalimides (general) | Not Specified | ~4 ns | acs.org |

Kinetic Studies of Excited State Processes

Kinetic studies of excited-state processes in 4-amino-1,8-naphthalimide derivatives quantify the rates of various photophysical and photochemical events that occur following light absorption. These studies are crucial for understanding the competition between different de-excitation pathways, such as fluorescence, intersystem crossing (ISC), and photoinduced electron transfer (PET).

Internal Conversion: Ultrafast transient absorption spectroscopy has revealed that for several 4-substituted naphthalimides, light absorption populates a higher excited state (S2), which then undergoes rapid internal conversion to the lowest excited singlet state (S1). The timescale for this S2 → S1 conversion has been measured to be approximately 40 picoseconds. acs.org

Photoinduced Electron Transfer (PET): The rate of PET, a common fluorescence quenching mechanism in sensor applications, has been quantified using Marcus theory. For a K+ sensor based on a 4-amino-naphthalimide fluorophore, the rate of electron transfer (kET) from a triazacryptand ligand to the excited fluorophore was calculated to be 5.98 × 10⁶ s⁻¹ in the absence of the target ion. nih.govworktribe.com

Intersystem Crossing (ISC): While many naphthalimides are primarily fluorescent, specific structural modifications can promote ISC, the process of converting a singlet excited state to a triplet state. In a naphthalimide-derived Tröger's base, a long-lived triplet state with a lifetime of 46 microseconds was observed at room temperature, indicating an efficient ISC process. unipd.it

| Excited State Process | Derivative Type | Measured Rate / Lifetime | Reference |

|---|---|---|---|

| Internal Conversion (S₂ → S₁) | 4-Substituted Naphthalimides | ~40 ps | acs.org |

| Photoinduced Electron Transfer (PET) | Triazacryptand-based K⁺ sensor | kₑₜ = 5.98 x 10⁶ s⁻¹ | nih.govworktribe.com |

| Triplet State Lifetime (via ISC) | Naphthalimide-Tröger's Base | 46 µs | unipd.it |

Theoretical Photophysical Studies

Time-Dependent Density Functional Theory (TDDFT) Calculations

Theoretical calculations, particularly those using Time-Dependent Density Functional Theory (TDDFT), are indispensable tools for complementing experimental findings and providing a deeper understanding of the electronic structure and photophysical properties of 4-amino-1,8-naphthalimide derivatives. researchgate.netmdpi.com

TDDFT is widely employed to:

Predict Electronic Transitions: Calculations can accurately predict the energies of vertical electronic transitions, which correspond to the absorption maxima (λ_max) observed in UV-Vis spectra. mdpi.comrsc.org By optimizing the geometry of the first excited state, TDDFT can also simulate fluorescence emission energies. mdpi.com

Elucidate Excited-State Character: These calculations provide insights into the nature of the excited states. For example, studies have identified the lowest excited singlet state (S1) of many 4-amino-1,8-naphthalimide derivatives as having significant intramolecular charge transfer (ICT) character, while higher excited states (like S2) may be of n,π* character. researchgate.net This information is vital for explaining the observed solvatochromism and other photophysical behaviors.

Rationalize Reaction Mechanisms: TDDFT is crucial for deciphering the mechanisms behind phenomena like PET and ESIPT. Calculations can determine the relative energies of the locally excited (LE) state and the charge transfer (CT) state, thereby predicting whether PET is thermodynamically favorable. nih.govworktribe.com It has been shown that including solvent effects in these calculations is critical for obtaining results that match experimental observations. nih.govworktribe.com Similarly, the energetic feasibility of ESIPT pathways can be confirmed through quantum chemical calculations. acs.org

Researchers often use a variety of functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31+G(d,p), 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. mdpi.com While TDDFT is a powerful tool, some studies have noted that for certain properties, other methods like the ΔSCF Kohn-Sham DFT approach may yield excitation energies that are in closer agreement with experimental data. nih.govworktribe.com

Computational Modeling of Structure-Photophysical Property Relationships

Computational modeling has become an indispensable tool for providing deep insights into the structure-photophysical property relationships of 4-amino-1,8-naphthalimide derivatives. researchgate.netnih.gov Theoretical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), allow for the prediction and rationalization of how structural modifications influence the electronic and optical properties of these fluorophores. nih.govresearchgate.net This approach enables the systematic design of novel derivatives with tailored absorption and emission characteristics for specific applications, such as fluorescent sensors and cellular imaging agents. researchgate.netnih.gov

The core of 4-amino-1,8-naphthalimide's fluorescent properties lies in its intramolecular charge-transfer (ICT) character. tandfonline.comresearchgate.net The molecule functions as a "push-pull" system, with the 4-amino group acting as an electron donor and the 1,8-naphthalimide (B145957) core serving as the electron acceptor. researchgate.netbohrium.com Computational models effectively illustrate this phenomenon by calculating the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, in a Tröger's base derivative of 4-amino-1,8-naphthalimide, DFT calculations showed the HOMO to be primarily located on the electron-donating Tröger's base unit, while the LUMO was localized on the electron-accepting naphthalimide moiety, confirming a donor-π-acceptor (D-π-A) type structure that supports the ICT transition. tandfonline.com

Influence of Structural Modifications

Theoretical studies have systematically explored the impact of adding various substituents to the naphthalimide aromatic core. Time-dependent density functional theory (TD-DFT) investigations on a series of 4-amino-1,8-naphthalimides bearing different functional groups revealed that these modifications provide an expanded range of emission wavelengths and other photophysical properties. researchgate.netnih.gov The nature and position of the substituent are critical; for example, amino and alkoxy groups typically result in yellow-green and blue fluorescence, respectively. rsc.org

DFT has also been used to study more unconventional modifications. A computational analysis of replacing a carbonyl oxygen atom in the naphthalimide skeleton with sulfur (thionation) or selenium demonstrated a significant red-shift in the absorption bands. acs.org This strategy is considered a promising avenue for developing heavy-atom-free photosensitizers. acs.org

The table below summarizes TD-DFT calculated photophysical data for various 4-amino-1,8-naphthalimide derivatives, illustrating the effect of structural changes.

| Derivative | Computational Method | Calculated Absorption (λ_abs) | Calculated Emission (λ_em) | Key Finding |

| Metallocene-4-amino-1,8-naphthalimide-piperazine (Fe, Co, Ni complexes) | DFT/TD-DFT (PBE0, TPSSh, wB97XD) | Visible and near-UV | Not specified | Main absorption peaks correspond to charge transfer excitations. Small geometric differences significantly affect absorption spectra. nih.govmdpi.com |

| 4-Dimethylamino-1,8-naphthalimide (DMN) | DFT | Not specified | Not specified | Serves as a reference for chalcogen replacement studies. acs.org |

| Thio-4-dimethylamino-1,8-naphthalimide (SDMN) | DFT | 545 nm (S₂) | Not specified | Sulfur-for-oxygen replacement shifts absorption to longer wavelengths and enhances intersystem crossing (ISC) possibility. acs.org |

| Seleno-4-dimethylamino-1,8-naphthalimide (SeDMN) | DFT | 611 nm (S₂) | Not specified | Selenium replacement further shifts the absorption to longer wavelengths compared to the thio-derivative. acs.org |

| Tröger's base-4-amino-1,8-naphthalimide (TBNap) | DFT (M062X/6-31G(d,p)) | 385-391 nm (ICT band) | Not specified | Calculations confirmed the D-π-A structure with HOMO on the donor and LUMO on the acceptor. tandfonline.com |

Role of Conformation and Environment

Computational studies have highlighted that not only the type of substituent but also its conformation significantly impacts photophysical behavior. The conformation of the 4-amino group, in particular, plays a crucial role in controlling the location of the lowest singlet state, which is ICT in nature. researchgate.netacs.org Furthermore, the flexibility of the amino group can influence the rate of non-radiative decay, with increased size or length of alkyl groups enhancing these deactivation pathways. acs.org

The influence of the solvent environment on the photophysical properties (solvatochromism) is also successfully modeled using computational techniques. The Polarizable Continuum Model (PCM) is frequently employed alongside TD-DFT to simulate solvent effects. researchgate.netbohrium.com These calculations can replicate the experimental observation that the electronically excited state of derivatives like TBNap is more stabilized in highly polar solvents, leading to a red-shift in emission and an increased Stokes shift. tandfonline.com For example, the emission of TBNap shifts from 469 nm in the low-polarity solvent toluene to 524 nm in the polar solvent DMSO. tandfonline.com

In-depth computational analyses have also elucidated the excited-state dynamics. For several 4-substituted naphthalimides, TD-DFT calculations have shown that light absorption initially populates the second excited state (S₂), which then undergoes rapid internal conversion to the longer-lived first excited state (S₁), from which fluorescence typically occurs. acs.org The character of this S₁ state—whether it is a π,π* state or a charge-transfer state—is highly dependent on the substituent and dictates the subsequent photophysical pathways, such as fluorescence or intersystem crossing. acs.org

The table below presents frontier molecular orbital energies calculated for a Tröger's base derivative, providing quantitative support for the intramolecular charge transfer mechanism.

| Compound | Computational Method | HOMO Energy | LUMO Energy | HOMO-LUMO Gap |

| TBNap | DFT (M062X/6-31G(d,p)) | -7.59 eV | -1.79 eV | 5.80 eV |

Applications in Advanced Sensing Technologies

Fluorescent Probes for Specific Molecular Events

The inherent fluorescence of the 4-Amino-1,8-naphthalimide core can be modulated by attaching different receptor units. This "fluorophore-spacer-receptor" design allows for the creation of "turn-on" or "turn-off" fluorescent probes that signal the presence of a specific analyte through a change in fluorescence intensity or a shift in the emission wavelength.

Hydrogen Bond Detection in Molecular Models

4-Amino-1,8-naphthalimide serves as a valuable fluorescent probe for investigating hydrogen bonding interactions in molecular models. biosynth.com Its fluorescence can be enhanced through the formation of intermolecular hydrogen bonds with other molecules. biosynth.com This property is crucial for studying molecular interactions and the structural dynamics of complex systems.

Detection of Acidic Drugs and Biomolecules

Derivatives of 4-Amino-1,8-naphthalimide have been developed for the detection of acidic drugs and biomolecules. The fluorescence of these probes is often pH-dependent, a characteristic that can be harnessed to sense acidic environments or the presence of acidic functional groups in target molecules.

Ion Sensing (e.g., Pb²⁺, Zn²⁺, Hg²⁺, Cu²⁺)

The versatile 4-Amino-1,8-naphthalimide scaffold has been extensively modified to create chemosensors for various metal ions. By incorporating specific ion-binding moieties, researchers have designed probes with high selectivity and sensitivity for ions such as lead (Pb²⁺), zinc (Zn²⁺), mercury (Hg²⁺), and copper (Cu²⁺). acs.orgsemanticscholar.orgrsc.org

For instance, a naphthalimide-based probe demonstrated high selectivity for Hg²⁺, producing a strong fluorescence emission upon binding. acs.org This probe exhibited a linear response to Hg²⁺ concentrations from 2.5 × 10⁻⁷ to 1.0 × 10⁻⁵ M, with a detection limit of 4.0 × 10⁻⁸ M. acs.org Another set of novel 1,8-naphthalimide-based fluorescent probes, NI-1 and NI-2, were designed for the detection of heavy metal ions. semanticscholar.org NI-1's fluorescence is quenched by both Cu²⁺ and Hg²⁺, allowing for the quantification of Cu²⁺ in sub-micromolar amounts and Hg²⁺ in the low micromolar range. semanticscholar.org Conversely, NI-2 acts as a "turn-on" sensor for Hg²⁺. semanticscholar.org

Table 1: Performance of 4-Amino-1,8-naphthalimide Based Ion Sensors

| Sensor | Target Ion | Detection Limit | Linear Range | Binding Constant |

|---|---|---|---|---|

| Probe for Hg²⁺ acs.org | Hg²⁺ | 4.0 × 10⁻⁸ M | 2.5 × 10⁻⁷ to 1.0 × 10⁻⁵ M | Not specified |

| NI-1 for Cu²⁺ semanticscholar.org | Cu²⁺ | 1.5 × 10⁻⁸ M | 250 nM to 4.0 µM | 3.6 × 10⁵ |

| NI-1 for Hg²⁺ semanticscholar.org | Hg²⁺ | 8.8 × 10⁻⁸ M | 2 µM to 10 µM | 3.9 × 10⁴ |

| NI-2 for Hg²⁺ semanticscholar.org | Hg²⁺ | 4.1 × 10⁻⁷ M | 1.3 µM to 25 µM | 8.3 × 10³ |

pH Sensing in Aqueous and Cellular Environments

The sensitivity of the 4-Amino-1,8-naphthalimide fluorophore to its electronic environment makes it an excellent candidate for pH sensing. nih.gov By incorporating amino groups, which can be protonated or deprotonated depending on the pH, researchers have developed fluorescent probes that exhibit a "switched on" emission in acidic media and are quenched at alkaline pH. hep.com.cn This behavior is attributed to photoinduced electron transfer (PET) from the amino moieties to the excited naphthalimide core. hep.com.cn

These pH sensors have been successfully used for intracellular pH determination, particularly for imaging acidic organelles like lysosomes. hep.com.cnnih.gov For example, a series of naphthalimide derivatives with pKa values ranging from 5.9 to 6.8 have been synthesized and used as intracellular biomarkers to sense lysosomes in various human cell lines. nih.gov

Sensing of Volatile Organic Compounds (VOCs)

A "turn-on" fluorescent and colorimetric sensor for the discriminative sensing of volatile organic compounds (VOCs) has been developed using a 4-Amino-1,8-naphthalimide Tröger's base functionalized triazine covalent organic polymer (TB-TZ-COP). rsc.orgiitpkd.ac.in This polymer exhibits a significant fluorescence enhancement and high sensitivity towards 1,4-dioxane (B91453), a hazardous environmental pollutant. rsc.orgiitpkd.ac.in The sensor demonstrates the ability to distinguish between structurally similar VOCs and can detect 1,4-dioxane in both solution and vapor phases. iitpkd.ac.in

Table 2: Discriminative Sensing of VOCs by TB-TZ-COP

| Solvent | Fluorescence Response |

|---|---|

| 1,4-dioxane | Dramatic enhancement |

| Other organic solvents | Lower fluorescence intensity |

The detection mechanism relies on the different fluorescence emission characteristics of the TB-TZ-COP suspension in various solvents. iitpkd.ac.in

Hypoxia Sensing

4-Amino-1,8-naphthalimide derivatives have been engineered as fluorescent probes for detecting hypoxia, a condition of low oxygen concentration. nih.gov These probes often incorporate a hypoxia-sensing group, such as a nitro-aryl moiety, which can be reduced under hypoxic conditions, leading to a change in the fluorescence of the naphthalimide core. nih.gov

Researchers have developed synthetic strategies to attach both a hypoxia-sensing group and a targeting group to the naphthalimide scaffold in a modular fashion. nih.gov This allows for the rational design of probes that can selectively image hypoxic regions in biological systems, such as the necrotic core of tumor spheroids. nih.gov The sensing mechanism often involves the reduction of a nitro group to an amino group by nitroreductase enzymes, which are overexpressed in hypoxic cells, resulting in a "switched on" fluorescence response. maynoothuniversity.ie

Sensing of Nitroaromatic Compounds

Derivatives of 4-amino-1,8-naphthalimide have been effectively utilized as fluorescent chemosensors for the detection of nitroaromatic compounds, which are common environmental pollutants. The sensing mechanism typically relies on the fluorescence quenching of the naphthalimide fluorophore upon interaction with the electron-deficient nitroaromatic analyte. For instance, a Zn(II) coordination polymer incorporating a 4-amino-1,8-naphthalimide Tröger's base was developed for sensing these compounds. This system demonstrated the capability to detect pollutants like 2,4,6-trinitrophenol (TNP) in water through a static quenching mechanism. mdpi.com The electron-donating nature of the excited fluorophore and the electron-accepting character of the nitroaromatic compound facilitate an efficient electron transfer process, leading to a measurable decrease in fluorescence intensity.

Antibiotic Sensing

The development of sensors for the ultra-trace detection of antibiotics in water is a significant area of research due to concerns about antimicrobial resistance. doaj.org 4-Amino-1,8-naphthalimide-based fluorescent sensors have shown considerable promise in this field. mdpi.com

A highly emissive Tröger's base scaffold incorporating two 4-amino-1,8-naphthalimide units (TBNap) was designed for the discriminative sensing of various antibiotics. tandfonline.comresearchgate.net This sensor exhibited preferential binding and strong fluorescence quenching in the presence of nitro-containing antibiotics. tandfonline.comresearchgate.net The quenching is attributed to an efficient energy transfer from the excited TBNap to the antibiotic molecule. tandfonline.com

In another approach, a nanoscale emissive Zn(II) coordination polymer (TB-Zn-CP) was synthesized using a V-shaped 4-amino-1,8-naphthalimide Tröger's base fluorophore. mdpi.comdoaj.org This polymer demonstrated remarkable sensitivity and differential fluorescence sensing for the rapid detection of different antibiotics in an aqueous medium. mdpi.comdoaj.org The sensor's performance for various antibiotics is detailed below.

| Antibiotic | Abbreviation | Limit of Detection (LoD) |

|---|---|---|

| Dimetridazole | DMZ | 9.3 nM |

| Sulphamethazine | SMZ | 12.9 nM |

| Chloramphenicol | CRP | 25.5 nM |

| Furazolidone | FZD | - |

| Nitrofurantoin | NFT | - |

| Nitrofurazone | NFZ | - |

| Sulphadiazine | SDZ | - |

Table 1: Performance of a Zn(II) coordination polymer sensor (TB-Zn-CP) for the detection of various antibiotics in water. The table shows the limits of detection for Dimetridazole, Sulphamethazine, and Chloramphenicol. The sensor also showed strong quenching for other nitro-containing antibiotics. mdpi.comresearchgate.net

Mechanism of Sensing based on Photoinduced Electron Transfer (PET)

The Photoinduced Electron Transfer (PET) mechanism is a fundamental principle in the design of "off-on" fluorescent sensors based on 4-amino-1,8-naphthalimide. tandfonline.com These sensors are typically constructed following a "fluorophore-spacer-receptor" model. researchgate.net

In the "off" state, the fluorescence of the 4-amino-1,8-naphthalimide unit (the fluorophore) is quenched. researchgate.net This occurs because, upon excitation, an electron is transferred from a linked receptor unit (e.g., an amine or polyamine) to the excited fluorophore, a process known as PET. researchgate.netrsc.org This non-radiative de-excitation pathway dominates, resulting in low fluorescence emission. researchgate.net

The "on" state is triggered when the receptor binds to a target analyte, such as a proton (in pH sensors) or a metal cation. tandfonline.comrsc.org This binding interaction lowers the energy of the receptor's orbitals, preventing the electron transfer to the fluorophore. rsc.org With the PET process suppressed, the fluorophore de-excites through its radiative pathway, leading to a significant enhancement in fluorescence intensity. rsc.orgrsc.org

The directionality of the PET process can be influenced by substituents on the naphthalimide core. In the excited state of 4-amino-1,8-naphthalimide, an internal charge transfer (ICT) occurs from the electron-donating 4-amino group to the electron-withdrawing imide moiety. mdpi.com This creates an electron-rich field around the imide nitrogen, which can restrict PET from receptors attached at the N-position. mdpi.com Consequently, PET is often more efficient when the receptor is positioned to interact with the C-4 position of the naphthalimide ring. researchgate.net

Development of Ratiometric Fluorescent Sensors

While PET sensors provide a "turn-on" response, ratiometric fluorescent sensors offer advantages in quantitative analysis by providing a built-in self-calibration. These sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. This approach minimizes interference from environmental factors and instrument variations. frontiersin.org

The 4-amino-1,8-naphthalimide scaffold is well-suited for developing ratiometric probes because its Internal Charge Transfer (ICT) excited state can be modulated by functionalization, particularly at the 4-amino position. frontiersin.org For example, a probe for detecting the enzyme caspase-3 was designed where the cleavage of a peptide sequence triggers the conversion of a 4-nitro-1,8-naphthalimide (low fluorescence) to a 4-amino-1,8-naphthalimide (highly fluorescent). frontiersin.org

In another example, a ratiometric probe for phosgene (B1210022) was developed by coupling 4-amino-1,8-naphthalimide with a 2-(2-aminophenyl)benzimidazole as the reactive site. rsc.org The reaction with phosgene created a new chromophore, inducing a significant ratiometric shift in fluorescence emission from 542 nm to 490 nm, accompanied by a visible color change from yellow to blue. rsc.org Similarly, a probe for styrene (B11656) was created that, after diazotization, undergoes a Heck reaction with styrene, resulting in a ratiometric response. rsc.org This demonstrates the versatility of the 4-amino-1,8-naphthalimide core in creating probes that signal analyte presence through a shift in emission color. rsc.org

Solid-State Chemosensing Applications

Extending molecular sensing from solution to solid-state supports is crucial for creating practical, low-cost, and portable devices like test strips. mdpi.comnih.gov 4-Amino-1,8-naphthalimide derivatives have been successfully applied as reversible solid-state emissive chemosensors. nih.gov

One such sensor, a 4-amino-1,8-naphthalimide containing a tetramethylpiperidine (B8510282) moiety, exhibits bright yellow-green fluorescence in its solid state. nih.gov This emission can be effectively "switched-off" (quenched) in the presence of acid vapors and "switched-on" (enhanced) upon exposure to base vapors, with a fluorescence change of more than 10-fold. nih.gov This reversible response allows for multiple uses. The quenching by acid is also accompanied by a distinct color change from yellow to red. nih.gov

However, not all 4-amino-1,8-naphthalimide derivatives are suitable for solid-state sensing. Some derivatives exhibit very low fluorescence in thin films and lack significant aggregation-induced emission, which can be a prerequisite for strong solid-state emission. scispace.com The suitability for solid-state applications is therefore highly dependent on the specific molecular structure and its aggregation behavior in the solid phase. scispace.com

Biomedical and Biological Research Applications

Fluorescent Cellular Imaging and Probes

The 4-amino-1,8-naphthalimide core is an excellent fluorophore, characterized by a high fluorescence quantum yield, a large Stokes shift, and significant photostability. researchgate.netnih.gov These properties, combined with the versatility of its structure for chemical modification, make it an ideal platform for the development of fluorescent probes for cellular imaging. researchgate.netnih.gov The "push-pull" nature of its internal charge transfer (ICT) excited state, arising from the electron-donating amino group at the C4-position and the electron-withdrawing imide moiety, makes its fluorescence highly sensitive to the local environment and amenable to the design of responsive sensors. hep.com.cn